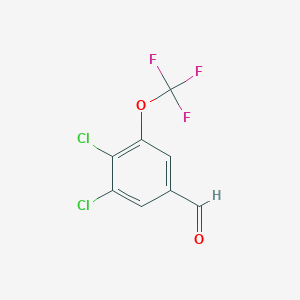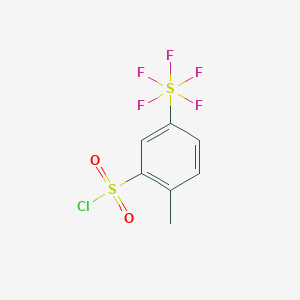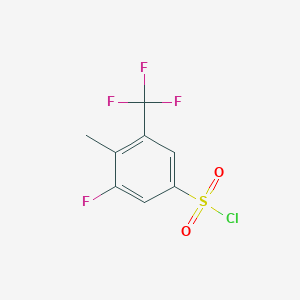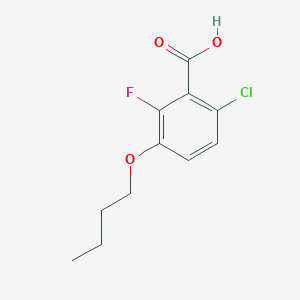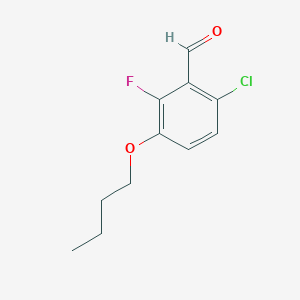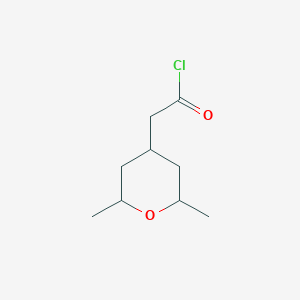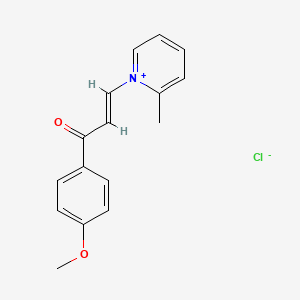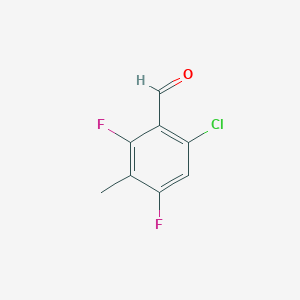
(S)-4,4-difluoropyrrolidine-2-carboxamide 2,2,2-trifluoroacetate
Descripción general
Descripción
Trifluoroacetate is a salt or ester of trifluoroacetic acid . It’s often used in the synthesis of various organic compounds . The trifluoroacetate ion is a weakly coordinating anion with a strong affinity for hard metal cations .
Synthesis Analysis
Trifluoroacetate derivatives can be synthesized from various trifluoromethyl-containing building blocks . For example, ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride are commonly used .
Chemical Reactions Analysis
Trifluoroacetate derivatives are used in a variety of chemical reactions. For instance, they can be used as catalysts in intramolecular cyclization reactions .
Physical And Chemical Properties Analysis
Trifluoroacetate is highly water-soluble and does not have the potential to bioaccumulate . It’s present as a salt, often as sodium trifluoroacetate, at the pH levels of environmental media .
Aplicaciones Científicas De Investigación
Environmental Fate and Degradation
Research into the environmental degradation of polyfluoroalkyl chemicals has provided insights into the microbial and abiotic pathways that break down these compounds into perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) (Liu & Avendaño, 2013). This study emphasizes the environmental persistence and regulatory concerns surrounding these degradation products due to their toxic profiles.
Bioaccumulation and Toxicity
Perfluorinated compounds, including PFCAs and PFASs, have been examined for their bioaccumulation potential and associated health risks. Conder et al. (2008) critically reviewed the bioaccumulation of PFCAs, indicating that shorter-chain PFCAs (≤ C7) are not considered bioaccumulative according to regulatory criteria, highlighting the importance of chain length in environmental impact assessments (Conder et al., 2008).
Treatment and Removal Methods
The study by Rayne and Forest (2009) on perfluoroalkyl sulfonic and carboxylic acids reviews the challenges in understanding the physicochemical properties, environmental levels, and effective treatment methods for removing these compounds from water sources. They emphasize the need for further research on treatment technologies to mitigate the environmental presence of PFAs (Rayne & Forest, 2009).
Alternatives and Replacements
Wang et al. (2013) discuss the transition to fluorinated alternatives to long-chain PFCAs and PFSAs, highlighting the lack of accessible information on the safety and environmental impact of these replacements. The review calls for cooperative efforts among stakeholders to generate missing data for meaningful risk assessments of these chemicals (Wang et al., 2013).
Mecanismo De Acción
Target of Action
Trifluoroacetate (tfa), a component of the compound, has been reported to have an impact on the liver in mammals .
Mode of Action
Tfa has been observed to cause mild liver hypertrophy after repeated administration, indicating a potential interaction with liver cells .
Biochemical Pathways
Tfa is indicated to be a weak peroxisome proliferator in rats, suggesting it may influence peroxisome-related biochemical pathways .
Result of Action
Tfa has been observed to cause mild liver hypertrophy in rats after repeated administration .
Action Environment
Tfa has been detected in water bodies at low concentrations, suggesting that environmental exposure may occur .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-4,4-difluoropyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2O.C2HF3O2/c6-5(7)1-3(4(8)10)9-2-5;3-2(4,5)1(6)7/h3,9H,1-2H2,(H2,8,10);(H,6,7)/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDLEMBPJPQCRV-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1(F)F)C(=O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4,4-difluoropyrrolidine-2-carboxamide 2,2,2-trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



